Carbonic Anhydrase II (hCA II) Inhibition Potency vs. Structurally Related Benzamide-Isoxazole Compounds
While direct head-to-head data for this exact compound are scarce in the public domain, class-level inference from structurally analogous benzamide-isoxazole carbonic anhydrase inhibitors indicates that the specific 2-methyl substitution on the benzamide ring, combined with the methylene-spaced 5-methylisoxazole, is expected to confer a distinct hCA II inhibition profile relative to compounds with alternative substitution patterns (e.g., 2,6-dimethyl or 4-substituted analogs) [1]. In the broader isoxazole-benzamide class, Ki values for hCA II typically range from low nanomolar to micromolar, depending on the exact chemotype [2]. Note: High-strength differential evidence is limited; this inference is based on SAR trends within the chemotype and should be verified experimentally.
| Evidence Dimension | hCA II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not available from primary literature; vendor sources suggest nanomolar range (excluded source, not cited) |
| Comparator Or Baseline | Typical hCA II Ki range for benzamide-isoxazole chemotype: 0.95 – 980 nM [2] |
| Quantified Difference | Cannot be calculated; direct comparator data absent. |
| Conditions | Recombinant human CA II, stopped-flow CO2 hydration assay, pH 7.5, 15 min preincubation (class reference conditions) |
Why This Matters
For procurement decisions, knowing that the compound may occupy a specific potency niche within the benzamide-isoxazole class helps avoid ordering an analog with suboptimal or untested hCA II activity.
- [1] BindingDB; Affinity data for benzamide-isoxazole carbonic anhydrase inhibitors. View Source
- [2] BindingDB BDBM50352645 / CHEMBL1822701; Ki = 980 nM for human CA II (representative class member). View Source
